molecular formula C9H12N2O2 B13276449 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13276449
M. Wt: 180.20 g/mol
InChI Key: VYSPTJNAURPIGS-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloacetates in the presence of a base, leading to the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H12N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h6H,1-5H2,(H,12,13)

InChI Key

VYSPTJNAURPIGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC=C2CC(=O)O)C1

Origin of Product

United States

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